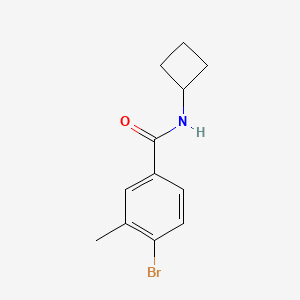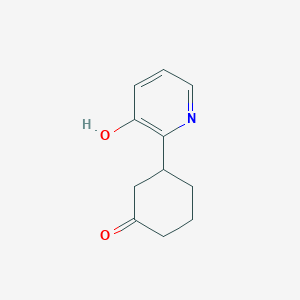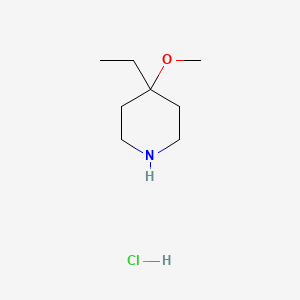
1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone
Vue d'ensemble
Description
1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone, commonly referred to as C2HPH, is a synthetic compound with a range of applications in scientific research. C2HPH is an important tool in the study of biochemical and physiological effects, as well as in the development of new drugs.
Applications De Recherche Scientifique
Synthetic Methodologies and Characterization
Hydrazine Hydrate Reactions : The compound was involved in reactions with hydrazine hydrate, leading to the synthesis of new chemical structures. For example, it played a role in generating dichloroalkenes through reactions with arylalkylketones, showcasing its utility in organic synthesis and the formation of complex molecules (Nenajdenko et al., 2005).
Crystal Structure Analysis : A detailed study presented an unprecedented hydrogen-bonded crystal structure of 1-(5-Chloro-2-Hydroxyphenyl)Ethanone, highlighting the compound's structural features through theoretical and experimental methods (Majumdar, 2016). This research underscores the importance of understanding molecular interactions and structural characteristics in the development of new materials and pharmaceuticals.
Biological Evaluations
Antibacterial and Antifungal Activities : Various derivatives synthesized from 1-(5-Chloro-2-hydroxyphenyl)ethanone have been evaluated for their antimicrobial properties. Research has found that certain synthesized compounds exhibit significant antibacterial activity, suggesting potential for the development of new antimicrobial agents (Parekh & Desai, 2006).
Enantioselective Synthesis : The compound has also been used in biotransformation processes to produce chiral intermediates with high stereoselectivity, demonstrating its role in the synthesis of valuable intermediates for pharmaceutical applications. This includes the enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent, showcasing the compound's utility in producing enantiomerically pure substances (Miao et al., 2019).
Mécanisme D'action
Target of Action
Hydrazones, a class of compounds to which this molecule belongs, are known to interact with various biological targets .
Mode of Action
The mode of action of 1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone involves the formation of a hydrazone through the reaction of a carbonyl compound with hydrazine . The nitrogen atom in the hydrazone acts as a nucleophile, reacting with the partially positive carbon atom in the carbonyl group . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s worth noting that hydrazones can influence various biochemical pathways depending on their specific targets .
Result of Action
Hydrazones are known to have various biological effects, which can vary depending on their specific targets .
Analyse Biochimique
Biochemical Properties
1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone plays a significant role in biochemical reactions, particularly in enhancing mitochondrial fusion. This compound interacts with mitochondrial proteins and enzymes, promoting the fusion of mitochondria and protecting cells from mitochondrial fragmentation-associated cell death . The nature of these interactions involves binding to specific sites on mitochondrial proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by enhancing mitochondrial fusion, which is crucial for maintaining cellular energy production and metabolic balance . It also impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key proteins involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with mitochondrial proteins. These interactions lead to the activation of mitochondrial fusion processes and the inhibition of pathways that promote mitochondrial fragmentation . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained enhancement of mitochondrial fusion and protection against cell death . Prolonged exposure may lead to changes in its efficacy and potential degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes mitochondrial fusion and protects against cell death without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to determine the optimal dosage range to maximize the beneficial effects while minimizing any harmful consequences.
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial function. This compound interacts with enzymes and cofactors that regulate mitochondrial fusion and energy production . By modulating these pathways, it can influence metabolic flux and metabolite levels, contributing to overall cellular health and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in mitochondria, where it exerts its effects on mitochondrial fusion and cellular metabolism . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in research applications.
Subcellular Localization
This compound primarily localizes to the mitochondria within cells. This subcellular localization is essential for its activity and function, as it directly interacts with mitochondrial proteins to promote fusion and protect against fragmentation . Targeting signals and post-translational modifications may play a role in directing this compound to specific compartments or organelles, ensuring its effective action.
Propriétés
IUPAC Name |
4-chloro-2-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVDGZYJHHYIIU-FBCYGCLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



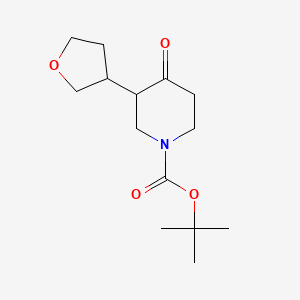
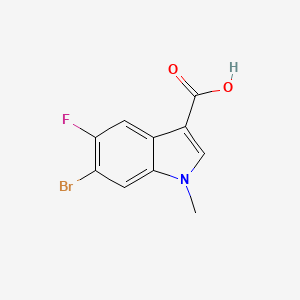
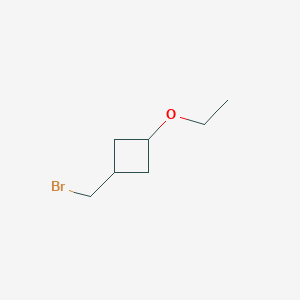
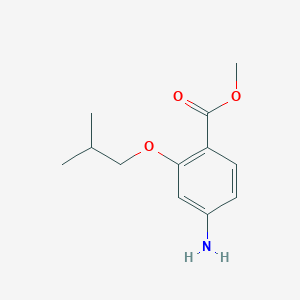

![2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1449547.png)
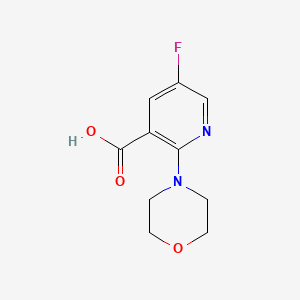
![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)

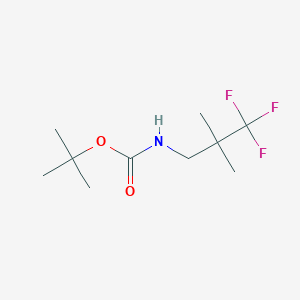
![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)
